molecular formula C14H15BrN2OS B5830186 1-(4-Bromo-2-ethylphenyl)-3-(furan-2-ylmethyl)thiourea

1-(4-Bromo-2-ethylphenyl)-3-(furan-2-ylmethyl)thiourea

Cat. No.: B5830186
M. Wt: 339.25 g/mol
InChI Key: WHUFERPRTSHTNA-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-ethylphenyl)-3-(furan-2-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a bromine atom, an ethyl group, and a furan ring attached to the thiourea core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-ethylphenyl)-3-(furan-2-ylmethyl)thiourea typically involves the reaction of 4-bromo-2-ethylphenyl isothiocyanate with furan-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-ethylphenyl)-3-(furan-2-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-ethylphenyl)-3-(furan-2-ylmethyl)thiourea would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the bromine atom and the furan ring can enhance its binding affinity and specificity towards the target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-ethylphenyl)-3-(furan-2-ylmethyl)urea: Similar structure but with a urea group instead of a thiourea group.

    1-(4-Bromo-2-ethylphenyl)-3-(furan-2-ylmethyl)thiourea derivatives: Compounds with different substituents on the phenyl or furan rings.

Uniqueness

This compound is unique due to the combination of the bromine atom, ethyl group, and furan ring attached to the thiourea core. This unique structure can impart specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-bromo-2-ethylphenyl)-3-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2OS/c1-2-10-8-11(15)5-6-13(10)17-14(19)16-9-12-4-3-7-18-12/h3-8H,2,9H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUFERPRTSHTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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